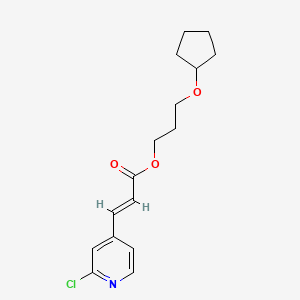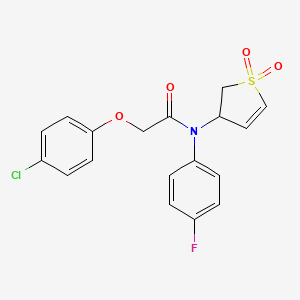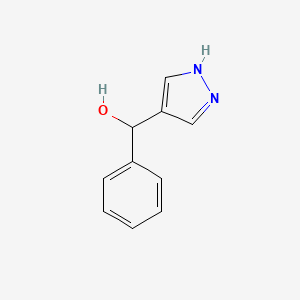![molecular formula C24H31N5O2 B2649049 3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 922117-11-1](/img/structure/B2649049.png)
3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The 3D structure would be influenced by the size and shape of these groups, as well as any intramolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could make it more soluble in polar solvents. The size and complexity of the molecule could also influence its melting point, boiling point, and other physical properties .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Research has focused on understanding the metabolism, excretion, and pharmacokinetics of structurally complex compounds, highlighting the absorption, distribution, and elimination processes in the body. For example, a study on INCB018424, a selective inhibitor of Janus tyrosine kinase 1/2, detailed its rapid absorption, bi-phase decline in concentration, and excretion mainly through urine and feces. It demonstrated the compound's high bioavailability and the metabolic pathways involved in its processing (Shilling et al., 2010).
Preclinical Pharmacology
The preclinical pharmacodynamic and pharmacokinetic properties of compounds, such as CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B antagonist, have been characterized to inform dose selection in clinical trials for major depressive disorder. Such studies aim to establish a translational approach based on receptor occupancy to guide the clinical development of novel therapeutics (Garner et al., 2015).
Environmental Exposure
Understanding the environmental exposure to chemicals similar in structure or use, such as organophosphorus and pyrethroid pesticides, provides insights into public health implications. Research in this area assesses the extent of exposure, especially in vulnerable populations like children, and informs the development of regulatory policies (Babina et al., 2012).
Endocrine Disruption and Health Effects
Studies also explore the potential endocrine-disrupting effects of compounds found in consumer products, such as parabens, investigating their presence in human biological samples and potential health impacts. This research is crucial for understanding how chronic exposure to these chemicals might affect human health and development (Zhang et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
3-cyclohexyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-18-7-5-6-10-20(18)16-28-17-26-23-21(24(28)31)15-27-29(23)14-13-25-22(30)12-11-19-8-3-2-4-9-19/h5-7,10,15,17,19H,2-4,8-9,11-14,16H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPFHNIPCHEJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CCC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2648966.png)
![1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid](/img/structure/B2648967.png)
![(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2648968.png)



![(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2648974.png)


![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2648983.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2648984.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2648987.png)
![3,6-dichloro-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2648988.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2648989.png)